Aclarubicin, also known as Aclacinomycin A, is an anthracycline antibiotic discovered by Umezawa in 1975. [] It is classified as an antineoplastic agent and plays a significant role in scientific research, particularly in cancer biology. Aclarubicin exhibits potent cytotoxic activity against various cancer cell lines and is particularly effective in inhibiting the growth of solid tumors. [] Its mechanism of action distinguishes it from other anthracyclines like Doxorubicin, making it a subject of extensive research.
The synthesis of aclarubicin involves complex biosynthetic pathways that can be mimicked in laboratory settings. The production begins with the assembly of aklavinone, a precursor that undergoes various modifications through enzymatic reactions.
Aclarubicin's molecular structure comprises a tetracyclic aglycone linked to a trisaccharide moiety. The aglycone is derived from aklavinone, while the sugar component includes three deoxyhexoses: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A.
Aclarubicin participates in various chemical reactions that are central to its mechanism of action:
Aclarubicin exhibits a multifaceted mechanism of action that distinguishes it from other anthracyclines:
Aclarubicin has distinct physical and chemical properties that influence its therapeutic use:
Aclarubicin is primarily used in oncology for treating various cancers due to its potent cytotoxic effects:
The discovery of anthracyclines marked a pivotal advancement in oncology. The journey began in the early 1960s with the isolation of daunorubicin (then called daunomycin) from Streptomyces peucetius by researchers at Farmitalia Research Laboratories in collaboration with the Istituto Nazionale dei Tumori in Milan [6]. Its efficacy against leukemias was quickly recognized. Shortly thereafter, doxorubicin (adriamycin) was derived from a mutated strain of S. peucetius in 1969, demonstrating a broader spectrum of activity against solid tumors [6]. These first-generation anthracyclines became, and remain, fundamental components of numerous chemotherapeutic regimens. However, their clinical utility is significantly hampered by cumulative, dose-dependent cardiotoxicity, which can lead to irreversible heart failure and limits lifetime dosing [3].
The quest for anthracyclines with improved therapeutic indices led to the development of second-generation analogs. Aclarubicin was discovered in 1975 by Umezawa and colleagues, isolated from the soil bacterium Streptomyces galilaeus (MA144-M1 strain, ATCC 31133) collected in Japan [4] [5] [8]. Early preclinical studies revealed its potent antitumor activity in murine leukemia models, prompting clinical development [4] [5]. Unlike doxorubicin and daunorubicin, which gained global adoption, aclarubicin's clinical use became primarily established in Japan and China, particularly for acute leukemias and in patients with comorbidities [3] [8]. It was briefly available in Europe but withdrawn from the market in 2004 for commercial reasons, despite its clinical profile [8]. Recent research highlighting its unique mechanism and reduced cardiotoxicity has spurred a significant resurgence of interest and efforts towards its reintroduction, especially for relapsed/refractory acute myeloid leukemia (AML) [3] [8].
Table 1: Key Milestones in Anthracycline Discovery and Aclarubicin Development
Year | Event | Compound/Agent | Significance |
---|---|---|---|
~1960 | Isolation from Streptomyces peucetius | Daunorubicin | First anthracycline identified; effective against leukemias. |
1969 | Derivation from mutated S. peucetius | Doxorubicin | Broader antitumor spectrum (leukemias & solid tumors); became most widely used. |
1975 | Isolation from Streptomyces galilaeus (Soil sample, Kamiosaki, Japan) | Aclarubicin (ACM-A) | Discovery of a second-generation anthracycline with unique properties. |
Early 1980s | Clinical trials in leukemia | Aclarubicin | Demonstrated efficacy in AML, particularly noted for reduced severe side effects. |
2004 | Market withdrawal | Aclarubicin (Europe) | Commercial decision, not primarily based on efficacy or safety. |
2020s | Mechanistic rediscovery & Clinical re-evaluation | Aclarubicin | Recognition of distinct chromatin-targeting mechanism; renewed clinical trials. |
Aclarubicin belongs to the anthracycline glycoside family, sharing the core tetracyclic aglycone structure characteristic of these compounds. Its molecular structure consists of two primary components:
Table 2: Structural Features of Aclarubicin vs. Common Anthracyclines
Structural Feature | Aclarubicin (Aclacinomycin A) | Doxorubicin/Daunorubicin | Significance of Difference |
---|---|---|---|
Aglycone | Aklavinone | Daunomycinone | Minor variations in hydroxylation patterns. |
Number of Sugars | Three | One | Impacts DNA binding affinity, specificity, and cellular uptake. |
Primary Amino Sugar | L-Rhodosamine (N,N-dimethylated) | L-Daunosamine (N-methylated) | N,N-dimethylation crucial for reduced DNA damage and cardiotoxicity. |
Additional Sugars | 2-Deoxy-L-fucose, L-Cinerulose A | None | Contributes to altered mechanism (chromatin damage focus). |
Glycosylation Site (Aglycone) | C-7 | C-7 (Daunorubicin/Doxorubicin) | Consistent attachment point. |
The biosynthesis of aclarubicin A in Streptomyces galilaeus is a complex process orchestrated by a dedicated gene cluster encoding type II polyketide synthases (PKSs) and numerous tailoring enzymes. The process can be divided into key stages:
Table 3: Key Enzymes in Aclarubicin Biosynthesis
Biosynthetic Stage | Enzyme/Gene | Function | Key Product/Intermediate |
---|---|---|---|
Aglycone (Aklavinone) | AknB (KSα) | Ketosynthase; Catalyzes decarboxylative condensation. Minimal PKS component. | Decaketide backbone |
AknC (KSβ/CLF) | Chain Length Factor; Determines polyketide chain length. Minimal PKS component. | ||
AknD (ACP) | Acyl Carrier Protein; Carries growing polyketide chain. Minimal PKS component. | ||
AknF (MAT) | Malonyl-CoA:ACP transacylase; Loads extender units. | ||
AknG (O-MT) | SAM-dependent O-methyltransferase; Methylates aklanonate. | Methyl aklanonate | |
AknH (CYC) | Cyclase; Catalyzes intramolecular aldol condensation forming ring D. | Aklaviketone | |
AknU (KR) | Ketoreductase; Reduces C-7 ketone of aklaviketone. | Aklavinone | |
Sugar Modification | AcmP/AknP (N-MT) | N-Methyltransferase; First methylation of TDP-L-daunosamine. | TDP-L-4-amino-4,6-dideoxy-L-talose (Intermediate) |
AknX2 (N-MT) | N-Methyltransferase; Second methylation forming TDP-L-rhodosamine. | TDP-L-Rhodosamine | |
Glycosylation | AknS/AcmI (GT) | Glycosyltransferase; Attaches L-rhodosamine to C-7 of aklavinone. | L-Rhodosamine-aklavinone |
AknT/AcmG (GT) | Glycosyltransferase; Attaches 2-deoxy-L-fucose to L-rhodosamine. | Disaccharide intermediate | |
AknU/AcmA (GT) | Glycosyltransferase; Attaches L-cinerulose A to 2-deoxy-L-fucose. | Aclarubicin A (ACM-A) |
Aclarubicin occupies a unique pharmacological niche within the anthracycline class due to its distinct mechanism of action and consequent clinical implications:
Table 4: Aclarubicin's Distinctive Profile in the Anthracycline Class
Characteristic | Aclarubicin | Classical Anthracyclines (e.g., Doxorubicin) | Clinical Implication |
---|---|---|---|
Primary DNA Interaction | Intercalation | Intercalation | Common feature enabling DNA binding. |
Topoisomerase II Action | Catalytic Inhibitor (prevents binding/cleavage) | Poison (stabilizes cleavable complex → DSBs) | Key differentiator: Aclarubicin avoids DNA DSBs. |
DNA Double-Strand Breaks | Minimal | Extensive | Major contributor to reduced cardiotoxicity. |
Histone Eviction / Chromatin Damage | Potent (Primary mechanism) | Present, but secondary to DNA damage | Unique cytotoxic pathway; effective against heterochromatin regions. |
Topoisomerase I Inhibition | Yes (Poison) | Weak or No | Additional cytotoxic mechanism. |
Proteasome Inhibition | Yes (Chymotrypsin-like activity) | Weak | Potential contribution to cytotoxicity and mechanism diversity. |
Cardiotoxicity | Significantly Reduced / Absent (non-cumulative) | Dose-limiting, Cumulative | Enables treatment post-max dose of other anthracyclines; suitable for cardiac risk patients. |
Primary Clinical Niche | Relapsed/Refractory AML (Asia); Potential in Pediatrics/Solid Tumors | First-line leukemias, lymphomas, breast cancer, sarcomas | Addresses critical unmet need in R/R AML; potential expansion. |
Overcoming Anthracycline Resistance | Shows activity in models resistant to doxorubicin/daunorubicin | Cross-resistance common within class | Potential second-line option after classical anthracycline failure. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7